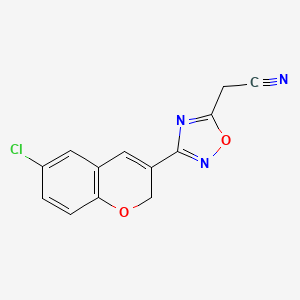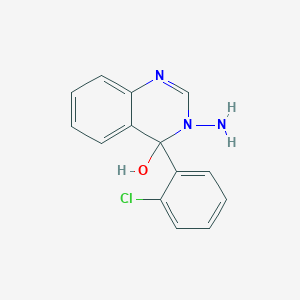
H2N-PEG4-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H2N-PEG4-Hydrazide: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The compound is primarily used in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H2N-PEG4-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine. The process can be broken down into several steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.
Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with hydrazine to form the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the formation and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: H2N-PEG4-Hydrazide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of aldehydes or ketones under mild acidic or basic conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired outcome.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced or Oxidized Derivatives: Depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
H2N-PEG4-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the study of protein function and degradation pathways.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of H2N-PEG4-Hydrazide involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Hydrazide-PEG4-Biotin: Another polyethylene glycol-based compound used for biotinylation.
Polyethylene Glycol (PEG) Derivatives: Various derivatives used for different applications in chemistry and biology.
Uniqueness: H2N-PEG4-Hydrazide is unique in its specific application as a PROTAC linker, which allows for targeted protein degradation. This sets it apart from other polyethylene glycol derivatives that may not have this specific function .
Propriétés
Formule moléculaire |
C11H25N3O5 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H25N3O5/c12-2-4-17-6-8-19-10-9-18-7-5-16-3-1-11(15)14-13/h1-10,12-13H2,(H,14,15) |
Clé InChI |
ZDRIBSUKXCGASO-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)




![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)


![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

